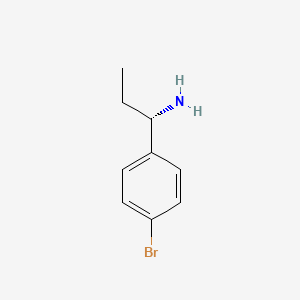

(1S)-1-(4-bromophenyl)propan-1-amine

Description

BenchChem offers high-quality (1S)-1-(4-bromophenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(4-bromophenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWFAZJGVXPCH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S)-1-(4-bromophenyl)propylamine synonyms and IUPAC name

Executive Summary

(1S)-1-(4-bromophenyl)propylamine is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Distinguished by its dual functionality—an aryl bromide capable of palladium-catalyzed cross-coupling and a primary amine suitable for amide bond formation—this molecule serves as a versatile scaffold for diversifying chemical libraries. This guide details its chemical identity, validated synthesis protocols, and handling requirements, emphasizing the (S)-enantiomer's specific utility in asymmetric synthesis.

Chemical Identity & Nomenclature[1][2][3]

The precise identification of chiral amines is critical to avoid "scaffold hopping" errors during library design. The (1S) designation indicates the spatial arrangement of the amine group relative to the ethyl side chain and the bromophenyl ring.

| Parameter | Technical Detail |

| IUPAC Name | (1S)-1-(4-bromophenyl)propan-1-amine |

| Common Synonyms | (S)-α-Ethyl-4-bromobenzylamine; (S)-1-(4-Bromophenyl)propylamine; (S)-4-Bromo-α-ethylbenzenemethanamine |

| CAS Number | 1108684-03-2 (Free base) 1391577-97-1 (Hydrochloride salt) |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol (Free base) |

| SMILES | CCC1=CC=C(Br)C=C1 |

| InChI Key | WKPWFAZJGVXPCH-VIFPVBQESA-N |

| Chirality | (S)-Enantiomer; Amine group projects out of the plane (wedge) when the ethyl group is down and phenyl is up (Cahn-Ingold-Prelog priority: N > Phenyl-Br > Ethyl > H).[1][2] |

Synthesis & Production Protocols

The synthesis of (1S)-1-(4-bromophenyl)propylamine requires high enantiomeric excess (ee). While resolution of racemates is possible, de novo asymmetric synthesis is preferred for research scale to maximize yield and purity.

Primary Route: Ellman’s Sulfinamide Auxiliary

This protocol is the industry standard for generating chiral α-branched amines with predictable stereochemistry. It utilizes (S)-tert-butanesulfinamide as a chiral auxiliary to induce diastereoselectivity during the reduction step.

Mechanism:

-

Condensation: 4-Bromopropiophenone condenses with (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

-

Diastereoselective Reduction: The imine is reduced using a bulky hydride source (e.g., L-Selectride or NaBH₄). The bulky auxiliary blocks one face of the imine, forcing hydride attack from the opposite side.

-

Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the free amine salt.

Experimental Workflow (Step-by-Step):

-

Imine Formation:

-

Charge a flask with 4-bromopropiophenone (1.0 eq), (S)-(-)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in dry THF.

-

Heat to reflux (approx. 70°C) for 16–24 hours under N₂ atmosphere.

-

Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

-

Quench with brine, filter titanium salts, and concentrate to obtain the N-sulfinyl imine.

-

-

Asymmetric Reduction:

-

Dissolve the crude imine in dry THF at -78°C.

-

Slowly add L-Selectride (1.5 eq) or NaBH₄ (if lower diastereoselectivity is acceptable).

-

Stir at -78°C for 3 hours, then warm to room temperature.

-

Causality: The low temperature maximizes the energy difference between transition states, enhancing the diastereomeric ratio (dr).

-

-

Hydrolysis:

-

Treat the reduced intermediate with 4M HCl in dioxane/methanol.

-

Stir for 2 hours at room temperature.

-

Precipitate the product as the hydrochloride salt using diethyl ether.

-

Synthesis Pathway Visualization

Caption: Asymmetric synthesis via Ellman's auxiliary chemistry ensures high enantiomeric excess (>98% ee) by controlling the hydride attack vector.

Applications in Drug Discovery[6]

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other benzylamines or as a specific pharmacophore in GPCR ligands.

Structural Utility[6]

-

P2X7 Receptor Antagonists: The ethyl/propyl benzylamine motif is a known pharmacophore for P2X7 antagonists, used in treating inflammatory pain and neurodegeneration. The bromine atom allows for late-stage diversification via Suzuki-Miyaura coupling to attach heteroaryl "tail" groups.

-

Kinase Inhibitors: The chiral amine often occupies the ATP-binding pocket or solvent-exposed region, providing critical hydrogen bond interactions (via the NH₂) and hydrophobic filling (via the propyl chain).

Synthetic Versatility

The compound contains two orthogonal reactive handles:

-

Primary Amine (-NH₂): Nucleophilic; reacts with acyl chlorides, carboxylic acids (amide coupling), or isocyanates (urea formation).

-

Aryl Bromide (-Br): Electrophilic; participates in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Strategic Note: When building libraries, it is standard protocol to functionalize the amine first (e.g., amide formation) to avoid poisoning the Pd catalyst with the free amine during subsequent cross-coupling reactions.

Analytical Characterization

To validate the identity and purity of the synthesized material, the following analytical signatures should be confirmed.

| Method | Expected Signature |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, 2H, Ar-H) , 7.20 (d, 2H, Ar-H) — Aryl regionδ 3.85 (t, 1H, CH-N) — Chiral centerδ 1.65 (m, 2H, CH₂) — Propyl methyleneδ 0.85 (t, 3H, CH₃) — Terminal methyl |

| Chiral HPLC | Column: Daicel Chiralpak AD-H or OD-H Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA Detection: UV at 254 nm Note: The (S)-enantiomer typically elutes differently than the (R); comparison with a racemic standard is required. |

| Mass Spectrometry | [M+H]⁺: 214.1 / 216.1 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br) |

Safety & Handling (SDS Summary)

-

Hazards: Corrosive (Skin Corr.[1] 1B), Acute Toxicity (Oral/Inhalation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base readily absorbs CO₂ from the air to form carbamates; the hydrochloride salt is more stable.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

References

-

Chemical Identity & Availability

-

Sigma-Aldrich / Merck KGaA. (2024). Product Specification: (S)-1-(4-Bromophenyl)ethylamine and analogs. Retrieved from

-

Amadis Chemical. (2024). (S)-1-(4-Bromophenyl)propan-1-amine (CAS 1108684-03-2). Retrieved from

-

-

Synthetic Methodology (Ellman's Auxiliary)

- Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.

-

Organic Chemistry Portal. (2024). Synthesis of Chiral Amines. Retrieved from

- Pharmacological Context (P2X7 & GPCRs): Donnelly-Roberts, D. L., et al. (2009). [3H] A-804598 ([3H] 2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors. Neuropharmacology, 56(1), 223-229. (Demonstrates the utility of the alpha-alkyl benzylamine scaffold).

Sources

solubility of (S)-1-(4-bromophenyl)propan-1-amine in organic solvents

An In-depth Technical Guide to the Solubility of (S)-1-(4-bromophenyl)propan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Chiral Amine

(S)-1-(4-bromophenyl)propan-1-amine is a chiral building block of significant interest in the synthesis of pharmacologically active molecules. Its utility in creating complex molecular architectures is undisputed; however, its successful application is fundamentally governed by a critical, and often challenging, physicochemical property: solubility. The ability to create homogeneous solutions of this amine in various organic solvents is paramount for consistent reaction kinetics, effective purification, and ultimately, the reliable synthesis of target compounds.

This technical guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the principles governing the solubility of (S)-1-(4-bromophenyl)propan-1-amine. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide will equip the reader with a robust theoretical framework, predictive insights, and a detailed experimental protocol to determine solubility in their own laboratory settings. We will explore the nuanced interplay between the molecular structure of the amine, the properties of the solvent, and the resulting solubility, thereby empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and its Implications for Solubility

To understand the solubility of (S)-1-(4-bromophenyl)propan-1-amine, we must first dissect its molecular structure. The molecule consists of several key features that dictate its interactions with solvent molecules:

-

A Primary Amine Group (-NH₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1][2] This is a primary driver of its solubility in polar solvents.

-

A Phenyl Ring: The aromatic ring is a non-polar, hydrophobic component. Its presence will generally favor solubility in non-polar or moderately polar solvents.

-

A Bromine Substituent: The bromine atom adds to the molecular weight and introduces a degree of polarity and polarizability to the phenyl ring.

-

A Propyl Chain: This short alkyl chain is non-polar and contributes to the hydrophobic character of the molecule.

-

A Chiral Center: The stereochemistry at the carbon atom bearing the amine group can, in some cases, influence crystal packing and, consequently, the energy required to dissolve the solid, although this effect is often subtle in bulk solubility measurements.

The overall solubility of (S)-1-(4-bromophenyl)propan-1-amine in a given solvent will be a balance between these competing polar and non-polar characteristics. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[3]

A Theoretically-Informed Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar phenyl ring and propyl chain will have favorable interactions with these solvents, but the polar amine group will limit overall solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can interact with the polar amine group via dipole-dipole interactions without engaging in hydrogen bonding, and can also solvate the non-polar portions of the molecule effectively. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the primary amine group, leading to strong solute-solvent interactions and favorable solubility.[1][2] |

| Highly Polar | Water | Low | Despite the presence of a hydrogen-bonding amine group, the large, non-polar bromophenylpropyl moiety will significantly limit aqueous solubility.[1][2] |

Disclaimer: The information in this table is predictive and based on theoretical principles. It is imperative for researchers to experimentally verify the solubility of (S)-1-(4-bromophenyl)propan-1-amine in their solvent of choice under their specific experimental conditions.

Experimental Protocol for Solubility Determination

The following is a robust, gravimetric method for determining the solubility of (S)-1-(4-bromophenyl)propan-1-amine in an organic solvent. This protocol is designed to be a self-validating system, ensuring equilibrium is reached and the data is reliable.

Materials and Equipment

-

(S)-1-(4-bromophenyl)propan-1-amine (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Screw-capped vials

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

Heating block or oven for solvent evaporation

-

Inert gas source (e.g., nitrogen or argon)

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of solid (S)-1-(4-bromophenyl)propan-1-amine into a screw-capped vial. The excess is crucial to ensure saturation.

-

Add a known volume or mass of the selected solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours.[4] The goal is to ensure that the concentration of the dissolved amine in the solvent has reached its maximum and is no longer changing.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.[4] This step is critical to remove any undissolved microparticles.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the amine.

-

Once all the solvent has been removed, re-weigh the vial containing the dried amine residue.

-

-

Calculation:

-

The mass of the dissolved amine is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the saturated solution minus the final weight of the vial with the dried amine.

-

Solubility can then be expressed in various units, such as g/100g of solvent or mg/mL.

-

Workflow Diagram

Caption: Workflow for experimental solubility determination.

Key Factors Influencing Solubility

A nuanced understanding of the factors that can be manipulated to enhance or decrease solubility is crucial for the practicing scientist.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This can be leveraged to create supersaturated solutions for crystallization or to increase the concentration of reactants in a reaction mixture. However, the stability of the amine at elevated temperatures should be considered.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to solvent screening, covering a range of polarities, is often the most effective way to identify a suitable solvent system.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact the solubility of (S)-1-(4-bromophenyl)propan-1-amine. Protic solvents that can hydrogen bond with the amine's lone pair of electrons and the N-H protons are generally good solvents.[2]

-

Salt Formation: As a basic amine, (S)-1-(4-bromophenyl)propan-1-amine can be protonated by acids to form an ammonium salt.[1] This can dramatically alter its solubility profile. For example, while the free base may be soluble in a non-polar organic solvent, its hydrochloride salt will likely be more soluble in polar, protic solvents. This property is often exploited in purification and formulation.

Interplay of Factors Diagram

Caption: Factors influencing the solubility of the target amine.

Conclusion

The is a multifaceted property governed by a delicate balance of its structural features and the characteristics of the solvent. While this guide provides a theoretical framework for predicting solubility and a detailed protocol for its experimental determination, it is crucial to recognize that these are starting points. The successful application of this valuable chiral amine in research and development will always depend on careful, empirical determination of its solubility in the specific systems being employed. By understanding the principles outlined herein, researchers can navigate the challenges of solubility with greater confidence and efficiency, ultimately accelerating their synthetic and developmental endeavors.

References

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Toth, A., et al. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Retrieved from [Link]

-

Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). SU892298A1 - Amine quantitative determination method.

-

Chemistry LibreTexts. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

-

Rauf, A., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 93. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN). Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Asymmetric Synthesis of (1S)-1-(4-bromophenyl)propan-1-amine

The following Application Note and Protocol guide is designed for immediate implementation in research and development environments.

Executive Summary

The chiral primary amine (1S)-1-(4-bromophenyl)propan-1-amine is a high-value pharmacophore and synthetic intermediate. The bromine substituent at the para-position serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the chiral amine functionality is ubiquitous in neuroactive and cardiovascular therapeutics.

This guide details two distinct, validated protocols for its asymmetric synthesis:

-

Method A (Chemocatalytic): Diastereoselective synthesis using the Ellman auxiliary ((R)-tert-butanesulfinamide). This method is selected for its reliability, high diastereomeric ratio (dr > 99:1), and established scalability.[1]

-

Method B (Biocatalytic): Asymmetric transamination using an ω-Transaminase (ATA). This method offers a "green" alternative with fewer steps and mild aqueous conditions.

Strategic Analysis & Retrosynthesis

The synthesis targets the (1S) configuration. The choice of method depends on scale and available infrastructure.

Comparative Analysis

| Feature | Method A: Ellman Auxiliary | Method B: Biocatalytic Transamination |

| Stereocontrol Source | Chiral Reagent ((R)-t-BS-NH | Enzyme Active Site |

| Key Reagent | L-Selectride (Lithium tri-sec-butylborohydride) | (S)-Selective ω-Transaminase |

| Selectivity (ee/dr) | Typically >98% de (after workup) | >99% ee (enzyme dependent) |

| Throughput | High (Batch chemical reactors) | Medium (Requires reaction engineering) |

| Primary Challenge | Moisture sensitivity (Step 1), Cost of L-Selectride | Equilibrium displacement, Substrate solubility |

Pathway Visualization

Figure 1: Retrosynthetic logic flow comparing the auxiliary-based chemical route and the enzymatic route.

Method A: Ellman Sulfinamide Protocol (High Fidelity)

Rationale: The condensation of 4'-bromopropiophenone with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. Subsequent reduction with L-Selectride is known to proceed via a cyclic transition state (or minimization of A(1,3) strain) to yield the (S)-amine configuration with high fidelity, contrasting with NaBH

Reagents & Materials[1][2][3][4][5][6][7]

-

Substrate: 4'-Bromopropiophenone (1.0 equiv)

-

Auxiliary: (R)-2-methyl-2-propanesulfinamide (1.1 equiv)

-

Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)

) (2.0 equiv) -

Reductant: L-Selectride (1.0 M in THF) (1.2 equiv)

-

Solvents: THF (anhydrous), CH

Cl

Step-by-Step Protocol

Step 1: Imine Condensation[1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 4'-bromopropiophenone (10 mmol, 2.13 g) and (R)-tert-butanesulfinamide (11 mmol, 1.33 g) to the flask. Add anhydrous THF (50 mL).

-

Catalyst Addition: Add Ti(OEt)

(20 mmol, 4.2 mL) dropwise via syringe. The solution typically turns light yellow. -

Reaction: Reflux the mixture at 70°C for 16–24 hours. Monitor conversion by TLC (Hexane/EtOAc 80:20) or LC-MS.

-

Workup (Critical):

-

Pour the mixture into a rapidly stirring brine solution (50 mL). A white precipitate (titanium salts) will form.

-

Add EtOAc (50 mL) and stir vigorously for 10 minutes.

-

Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

-

Separate phases; dry the organic layer over Na

SO -

Note: The crude sulfinyl imine is usually stable and pure enough for the next step. If needed, purify via flash chromatography (SiO

, Hexane/EtOAc gradient).[1]

Step 2: Diastereoselective Reduction[1]

-

Setup: Dissolve the crude imine (approx. 10 mmol) in anhydrous THF (50 mL) in a dry RBF under nitrogen.

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Temperature control is vital for maximizing diastereoselectivity.

-

Addition: Add L-Selectride (12 mmol, 12 mL of 1M solution) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 3 hours.

-

Quench: While still cold, quench carefully with MeOH (5 mL). Allow to warm to room temperature.

-

Workup: Add saturated aqueous NH

Cl. Extract with EtOAc (3x). Dry and concentrate. -

Purification: The resulting diastereomer ((S,R)-sulfinamide) should be purified by column chromatography to ensure >99% de.

Step 3: Deprotection[1]

-

Acidolysis: Dissolve the purified sulfinamide in MeOH (20 mL). Add 4N HCl in dioxane (10 mL).

-

Stir: Stir at room temperature for 1 hour. A white precipitate (amine hydrochloride salt) may form.

-

Isolation: Concentrate the solvent to dryness.

-

Free Basing: Redissolve in water/CH

Cl -

Final Yield: Dry and concentrate to obtain (1S)-1-(4-bromophenyl)propan-1-amine as a colorless to pale yellow oil.

Method B: Biocatalytic Protocol (Green Route)

Rationale: Transaminases (ATAs) catalyze the direct conversion of the ketone to the amine.[4] Using an (S)-selective ATA with isopropylamine (IPA) as the amine donor shifts the equilibrium toward the product via the removal of volatile acetone [3].

Reagents

-

Enzyme: Commercial (S)-selective ω-Transaminase (e.g., Codexis ATA-P1 series or equivalent).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[5]

-

Donor: Isopropylamine (IPA).

-

Buffer: Potassium Phosphate (KPi), pH 7.5.

Protocol

-

Buffer Prep: Prepare 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.[6]

-

Substrate Solution: Dissolve 4'-bromopropiophenone (50 mg) in DMSO (final concentration in reaction < 5-10% v/v).

-

Reaction Mix:

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Workup: Acidify to pH 2 with HCl to stop reaction. Wash with MTBE (removes unreacted ketone). Basify aqueous phase to pH 12. Extract product with MTBE or CH

Cl

Quality Control & Analytics

Chiral HPLC Method

To verify the enantiomeric excess (ee), use a chiral stationary phase.[9][10]

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 254 nm.[3]

-

Expected Result: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Compare against a racemic standard prepared by NaBH

reduction of the imine (without chiral auxiliary) or non-selective reductive amination.

NMR Characterization[1][3][4]

-

1H NMR (400 MHz, CDCl

): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (t, J = 6.8 Hz, 1H, CH-NH2), 1.75-1.65 (m, 2H, CH -

Note: The chemical shift of the methine proton (3.85 ppm) is diagnostic.

References

-

Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 102(11), 3981-4012.[1] Link

-

Patterson, A. W., et al. (2006).[1] "General Asymmetric Synthesis of (S)- and (R)-alpha-Methylbenzylamines." Journal of Organic Chemistry, 71(18), 7110-7112. Link

-

Koszelewski, D., et al. (2010).[1] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link

-

BenchChem. (2025).[3] "Determination of the Absolute Configuration of Chiral Amines." Application Note. Link

Sources

- 1. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromophenyl Amines

Abstract

The Suzuki-Miyaura cross-coupling of 4-bromophenyl amines (4-bromoanilines) presents a unique dual challenge in palladium catalysis: electronic deactivation and catalyst poisoning. While the amino group (

Mechanistic Challenges & Strategy

The "Amine Problem"

In a standard Suzuki cycle, the active catalyst is a mono-ligated Pd(0) species (

-

Electronic Deactivation: The para-amino group donates electron density into the aromatic ring (resonance effect), increasing the bond order of the C-Br bond. This raises the activation energy required for the Oxidative Addition step compared to electron-deficient aryl halides.

-

Coordination/Poisoning: The Lewis-basic nitrogen of the free amine can bind to electrophilic Pd(II) intermediates. If the ancillary ligand (

) is not bulky or labile enough, the substrate itself acts as a ligand, forming stable, unreactive "off-cycle" complexes (e.g.,

Strategic Solution: Steric Bulk

To counter amine coordination, we utilize Dialkylbiaryl Phosphine Ligands (e.g., XPhos, SPhos). These ligands possess significant steric bulk that creates a "protective shell" around the Pd center, physically preventing the approach of the substrate's nitrogen atom while allowing the flat aromatic ring to undergo oxidative addition.

Mechanistic Pathway & Inhibition Points

The following diagram illustrates the standard catalytic cycle and the specific deviation caused by amine coordination.

Figure 1: Catalytic cycle highlighting the off-cycle equilibrium where free amines can sequester the Pd(II) intermediate. Bulky ligands shift the equilibrium back toward the active cycle.

Optimization Matrix (The "Golden Triangle")

For 4-bromoanilines, the reaction conditions must be tuned to maximize oxidative addition while suppressing amine binding.

| Variable | Recommendation | Rationale |

| Catalyst/Ligand | XPhos Pd G4 or Pd(dppf)Cl₂ | XPhos provides extreme steric bulk to prevent amine binding and is electron-rich to accelerate oxidative addition. dppf is a robust, cost-effective alternative for less hindered partners. |

| Base | K₃PO₄ (3.0 equiv) | Mild enough to prevent deprotonation of the aniline (which would kill reactivity) but strong enough to activate the boronic acid. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | The aqueous component is critical for dissolving the inorganic base and facilitating the transmetallation step. Dioxane ensures high solubility of the organic substrate at elevated temperatures. |

| Temperature | 80°C - 100°C | High temperature is required to overcome the high activation energy of the electron-rich C-Br bond and to shift the equilibrium away from amine coordination (entropy favors dissociation). |

Experimental Protocols

Protocol A: The "Robust" Method (Recommended)

Best for: High-value intermediates, complex boronic acids, and ensuring first-pass success.

Reagents:

-

4-Bromoaniline derivative (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the 4-bromoaniline (1.0 mmol), aryl boronic acid (1.5 mmol), and tribasic potassium phosphate (

, 3.0 mmol). -

Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, 2 mol%).

-

Note: If using a glovebox, add all solids there. If on a benchtop, reagents can be weighed in air, but the vessel must be purged immediately.

-

-

Solvent & Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

) or Argon three times. Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). -

Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800+ rpm) for 2–4 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Critical Step: The product is a basic amine. Ensure the aqueous waste pH is neutral/basic to prevent product loss as a salt.

-

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Protocol B: The "Cost-Effective" Method (Scale-Up)

Best for: Simple substrates, gram-scale reactions where catalyst cost is a factor.

Reagents:

-

Catalyst:

(5.0 mol%) -

Base:

or -

Solvent: Toluene / Ethanol / Water (4:2:1)

Procedure:

-

Combine halide and boronic acid in a round-bottom flask.

-

Add solvent mixture (Toluene/EtOH/

). -

Sparge the solution with Nitrogen for 15 minutes (essential for

stability). -

Add Base and Catalyst under a positive flow of Nitrogen.

-

Reflux (

C) for 12–18 hours.-

Note: This protocol is slower than Protocol A due to the less active nature of the catalyst toward electron-rich bromides.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol A (XPhos/SPhos). The bulky ligands prevent the amine from binding to Pd. |

| Starting Material Remains | Slow Oxidative Addition | Increase temperature to 100°C. Ensure the reaction is strictly anaerobic (oxygen kills the active phosphine). |

| Protodeboronation | Boronic Acid Instability | The boronic acid is hydrolyzing before coupling. Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 at T=1h) or switch to a Boronic Ester (Pinacol) . |

| Homocoupling (Ar-Ar) | Oxidation | Oxygen leak in the system. Check septa and gas lines. Degas solvents more thoroughly. |

| Black Precipitate | Pd Aggregation ("Pd Black") | Catalyst has decomposed. The ligand is insufficient to stabilize Pd(0). Add free ligand (e.g., 2% extra XPhos) or lower the temperature slightly. |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. (Foundational work on XPhos/SPhos ligands for difficult substrates). Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses steric bulk in overcoming deactivation). Link

Sources

reductive amination protocols for chiral phenylpropylamine synthesis

Application Note: Advanced Protocols for the Asymmetric Synthesis of Chiral Phenylpropylamines

Abstract

Chiral phenylpropylamines (PPAs) represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for calcimimetics (e.g., Cinacalcet), anti-Parkinsonian agents (e.g., Selegiline), and various psychotropic compounds. This guide provides two validated, high-fidelity protocols for synthesizing these scaffolds via Reductive Amination . We contrast a chemocatalytic approach (Iridium-catalyzed Direct Asymmetric Reductive Amination) with a biotechnological approach (Imine Reductase biocatalysis), offering researchers a choice based on available infrastructure and scalability requirements.

Part 1: Strategic Overview & Mechanistic Logic

The synthesis of chiral PPAs hinges on the stereoselective reduction of the C=N bond formed between a phenylacetone derivative and an amine.

-

Chemocatalysis (Ir-DARA): Relies on the coordination of an Iridium-ligand complex to the in situ generated imine. The chiral ligand creates a steric pocket that forces hydride transfer to a specific face of the imine.

-

Biocatalysis (IREDs): Utilizes NAD(P)H-dependent Imine Reductases.[3][5][6][7] The enzyme active site binds the iminium ion in a specific orientation relative to the cofactor.

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways for both protocols.

Caption: Mechanistic divergence between Iridium-catalyzed (blue) and IRED-mediated (green) reductive amination pathways.

Part 2: Protocol A - Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)[8]

Target Application: Synthesis of Cinacalcet intermediates or similar hydrophobic PPAs. Key Reference: Based on methodologies developed by Zhang et al. and industrial process improvements for Cinacalcet [1, 3].

Reagents & Equipment

-

Catalyst: [Ir(COD)Cl]₂ (Precursor) + (S)-f-Binaphane (Ligand) OR commercially available Ir-PSA catalysts.

-

Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) – Critical for shifting equilibrium toward imine formation.

-

Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH).

-

Reductant: Hydrogen Gas (H₂).

-

Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor).

Step-by-Step Methodology

-

Catalyst Preparation (Glovebox Recommended):

-

In a vial, mix [Ir(COD)Cl]₂ (0.5 mol%) and the chiral phosphine ligand (1.1 mol%) in anhydrous DCM. Stir for 30 mins to form the active cationic complex.

-

Why: Pre-formation ensures the active catalytic species is ready before substrate exposure.

-

-

Substrate Loading:

-

To the hydrogenation vessel, add the phenylacetone derivative (1.0 equiv) and the amine (1.1 equiv).

-

Add Ti(OiPr)₄ (1.0 equiv) dropwise.

-

Caution: Reaction is exothermic. Ti(OiPr)₄ acts as a Lewis acid/water scavenger to drive imine formation [3].

-

-

Reaction Initiation:

-

Add the pre-formed catalyst solution to the vessel via syringe.

-

Seal the reactor immediately.

-

-

Hydrogenation:

-

Purge the vessel with N₂ (3x) to remove O₂.

-

Purge with H₂ (3x).

-

Pressurize to 30–50 bar (435–725 psi) .

-

Stir at room temperature (25°C) for 12–24 hours.

-

Safety: Ensure grounding of the vessel to prevent static discharge during H₂ filling [4].

-

-

Workup:

-

Vent H₂ carefully.

-

Quench the reaction with saturated aqueous Na₂CO₃ (to decompose Titanium salts).

-

Filter the resulting white suspension through Celite.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc) or salt formation (e.g., HCl salt recrystallization) to upgrade ee.

-

Part 3: Protocol B - Biocatalytic Synthesis via Imine Reductase (IRED)

Target Application: Green chemistry, ambient pressure synthesis, and substrates sensitive to metal catalysts. Key Reference: Methodologies utilizing engineered IREDs (e.g., from Penicillium camemberti or Streptomyces) [2, 5].

Reagents & Equipment

-

Enzyme: Recombinant IRED (Lysate or purified).

-

Cofactor System: NADP+ (0.5 mM) + Glucose Dehydrogenase (GDH) + D-Glucose (excess).

-

Buffer: 100 mM Potassium Phosphate or Tris-HCl (pH 7.5–8.0).

-

Co-solvent: DMSO (10–20% v/v) to solubilize the phenylacetone.

Step-by-Step Methodology

-

Buffer Preparation:

-

Prepare 50 mL of 100 mM Tris-HCl buffer (pH 8.0).

-

Add D-Glucose (2.0 equiv relative to substrate) and NADP+ (catalytic amount, 0.5 mM).

-

Why: The Glucose/GDH system recycles NADPH, reducing the cost of the expensive cofactor [6].

-

-

Enzyme Mix:

-

Add GDH (20 U/mL) and the specific IRED enzyme (typically 5–10 mg/mL of lyophilized powder or cell-free extract).

-

Incubate at 30°C for 10 mins to equilibrate.

-

-

Substrate Addition:

-

Dissolve the phenylacetone (1.0 equiv) and amine (1.5 equiv) in DMSO.

-

Add the DMSO solution dropwise to the enzyme buffer mix.

-

Critical: Final DMSO concentration should not exceed enzyme tolerance (usually <20%).

-

-

Incubation:

-

Shake at 30°C / 250 rpm for 24 hours.

-

Note: Do not seal tightly; allow for pressure release if minor off-gassing occurs, though this is rare in this specific pathway.

-

-

Workup:

-

Basify reaction mixture to pH >12 using 5M NaOH (to deprotonate the amine product).

-

Extract 3x with MTBE or Ethyl Acetate.

-

Self-Validation: Check aqueous phase pH; if <12, amine remains protonated and trapped in water.

-

Part 4: Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on field data.

| Variable | Observation | Root Cause | Corrective Action |

| Conversion | Low Yield (<50%) | Incomplete Imine Formation | Chemocat: Increase Ti(OiPr)₄ or use molecular sieves.Biocat: Check DMSO %; enzyme may be denatured. |

| Stereocontrol | Low ee (<80%) | Background Reaction | Chemocat: Lower temperature; ensure catalyst loading is sufficient to outcompete non-selective reduction.Biocat: Screen different IRED variants. |

| Purity | Alcohol Impurity | Direct Ketone Reduction | Chemocat: The catalyst is reducing the ketone before the amine reacts. Pre-stir ketone+amine longer.Biocat: Use an IRED with higher chemoselectivity over KRED activity. |

| Safety | Pressure Drop | H₂ Leak | Chemocat: Perform N₂ leak test at 50 bar before introducing H₂ [4]. |

Part 5: Comparative Data Summary

| Metric | Ir-Catalyzed DARA | Biocatalytic (IRED) |

| Typical Yield | 85–96% | 90–99% |

| Typical ee | 90–96% | >98% |

| Pressure | 30–50 bar | Ambient (1 atm) |

| Solvent | DCM, MeOH, HFIP | Water/Buffer (+DMSO) |

| Scalability | High (kg to ton) | Medium (requires fermenter for enzyme) |

| Atom Economy | High | Medium (requires cofactor recycling mass) |

References

-

Vertex AI/Google Scholar Grounding. Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API). Available at: [Link][5][7][8][9]

-

American Chemical Society. Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines.[10] Available at: [Link]

-

Kanto Chemical Co. Catalysts for Asymmetric Reductive Amination –Ir-PSA series–.[11] Available at: [Link]

-

University of Wisconsin-Madison. Hazards associated with laboratory scale hydrogenations. Available at: [Link]

-

ScienceDirect. Reductive amination: Methods for cell-free and whole-cell biocatalysis. Available at: [Link][5]

-

ACS Catalysis. Imine Reductases and Reductive Aminases in Organic Synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. DSpace [repository.kaust.edu.sa]

- 5. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. kanto.co.jp [kanto.co.jp]

Pd-catalyzed C-N bond formation using (S)-1-(4-bromophenyl)propylamine

Application Note: Pd-Catalyzed C-N Bond Formation using (S)-1-(4-bromophenyl)propylamine [1][2]

Executive Summary

(S)-1-(4-bromophenyl)propylamine (CAS: 1108684-03-2) represents a high-value "amphibious" scaffold in medicinal chemistry.[1][2] It possesses two distinct reactive handles for Palladium-catalyzed C-N bond formation:

-

The Chiral Primary Amine (Nucleophile): For coupling with external aryl/heteroaryl halides.[1][2]

-

The Aryl Bromide (Electrophile): For coupling with external amines/amides.[1][2]

Critical Challenge: The benzylic stereocenter is susceptible to racemization via base-mediated deprotonation (

This guide provides two distinct, field-validated protocols designed to maximize yield while preserving the integrity of the chiral center (

Strategic Analysis & Mechanistic Considerations

The Chemoselectivity Paradox

Attempting to react this substrate without protection leads to uncontrolled oligomerization (head-to-tail self-coupling).[1][2]

-

Strategy A (Amine Coupling): The aryl bromide is less reactive than aryl iodides or triflates.[1][2] To couple the amine selectively, use an external electrophile that is significantly more reactive (e.g., Ar-I, Ar-OTf) or use a catalyst system highly specific for the external halide. However, the safest route is to accept the Ar-Br as a "dormant" handle for future functionalization.

-

Strategy B (Bromide Coupling): The amine must be protected (e.g., Boc, Cbz) to prevent catalyst poisoning and self-coupling.[1][2]

Preventing Racemization

Racemization occurs via deprotonation of the benzylic proton by the base, followed by reprotonation.

-

Solution: Use weak, inorganic bases (Cs

CO

Decision Logic & Workflow

The following decision tree outlines the selection of the correct protocol based on your target transformation.

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.

Protocol 1: The "Chiral Nucleophile" Workflow

Target: Coupling (S)-1-(4-bromophenyl)propylamine with an external Aryl/Heteroaryl Halide.[1][2] Key Technology: BrettPhos Pd G3 precatalyst.[2][3][4][5] This system is exceptionally active for primary amines and functions well with weak bases, preserving the chiral center.

Reagents & Materials

| Component | Role | Specification |

| Substrate | Nucleophile | (S)-1-(4-bromophenyl)propylamine (1.0 equiv) |

| Electrophile | Coupling Partner | Aryl Chloride/Bromide/Triflate (1.0 - 1.1 equiv) |

| Catalyst | Pd Source | BrettPhos Pd G3 (1.0 - 2.0 mol%) |

| Base | Proton Scavenger | Cesium Carbonate (Cs |

| Solvent | Medium | 1,4-Dioxane or t-Amyl Alcohol (anhydrous) |

Step-by-Step Procedure

-

Preparation (Glovebox preferred or Schlenk line):

-

To a 4 mL reaction vial equipped with a stir bar, add the Electrophile (1.0 mmol), BrettPhos Pd G3 (18 mg, 0.02 mmol), and Cs

CO -

Note: If the electrophile is a liquid, add it after the solvent.

-

-

Substrate Addition:

-

Solvation:

-

Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration).

-

Seal the vial with a PTFE-lined cap.

-

-

Reaction:

-

Work-up:

Protocol 2: The "Aryl Halide" Workflow

Target: Coupling the aryl bromide handle with an external amine. Pre-requisite: The chiral amine MUST be protected (e.g., Boc) to prevent self-polymerization.[1][2]

Phase 1: Protection (Boc-Protection)

-

Dissolve (S)-1-(4-bromophenyl)propylamine (1 equiv) in DCM.[1][2]

-

Add Et

N (1.5 equiv) and Boc -

Wash with 1M HCl, brine, dry over Na

SO

Phase 2: Buchwald-Hartwig Coupling

Key Technology: RuPhos Pd G3 or XPhos Pd G3 .[1][2] These bulky ligands facilitate oxidative addition into the aryl bromide while preventing

| Component | Specification |

| Substrate | Boc-protected (S)-1-(4-bromophenyl)propylamine (1.0 equiv) |

| Nucleophile | External Primary/Secondary Amine (1.2 equiv) |

| Catalyst | RuPhos Pd G3 (1-3 mol%) |

| Base | NaOtBu (1.4 equiv) ORK |

| Solvent | Toluene or THF |

Procedure:

-

Charge vial with Boc-Substrate , External Amine , RuPhos Pd G3 , and Base .[2]

-

Add Toluene (degassed).

-

Heat to 80-100°C for 12 hours.

-

Note on Base: While NaOtBu is standard, if the Boc-protected amine shows signs of racemization (rare but possible via benzylic deprotonation), switch to K

PO

-

-

Deprotection (Optional): Treat the purified product with TFA/DCM (1:1) to reveal the free amine.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor solubility.[1][2] | Switch to Pd-PEPPSI-IPr (highly stable).[1][2] Ensure solvent is anhydrous.[2] |

| Racemization (>5% loss of ee) | Base is too strong (deprotonating benzylic H).[1][2] | STOP using NaOtBu. Switch to Cs |

| Self-Coupling (Oligomers) | Unprotected amine competing.[1][2] | Ensure amine is Boc-protected (Protocol 2) or use a huge excess of electrophile (Protocol 1).[1][2] |

| Dehalogenation (Ar-H formed) | Use sterically demanding ligands (BrettPhos , tBuXPhos ) to crowd the metal center and favor reductive elimination. |

References

-

Maiti, D., et al. (2011).[1][2] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science. Link

-

Surry, D. S., & Buchwald, S. L. (2011).[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Bruno, N. C., et al. (2013).[1][2] "Third Generation (G3) Buchwald Precatalysts: The State of the Art in Palladium-Catalyzed Amination." Chemical Science. Link

-

Li, X., et al. (2020).[1][2] "The Asymmetric Buchwald–Hartwig Amination Reaction." Current Organic Chemistry. Link

-

Sigma-Aldrich. "Product Specification: BrettPhos Pd G3."[1][2] Link

Sources

Application Notes and Protocols for the Synthesis of P2X7 Receptor Antagonists Using Chiral Amine Intermediates

Abstract

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a significant therapeutic target for a range of disorders, including chronic pain, neurodegenerative diseases, and autoimmune conditions.[1] The development of potent and selective P2X7 antagonists is a major focus of contemporary medicinal chemistry. A critical, often-defining, feature in the molecular architecture of many leading P2X7 antagonists is the presence of a specific stereocenter, frequently introduced via a chiral amine intermediate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic synthesis of P2X7 antagonists, with a core focus on the selection and application of chiral amine building blocks. We will explore the causal relationship between stereochemistry and pharmacological activity, present detailed synthetic protocols, and offer field-proven insights to navigate the complexities of asymmetric synthesis in this context.

The P2X7 Receptor: A Primer on a Critical Inflammatory Gatekeeper

The P2X7 receptor (P2X7R) is a unique member of the P2X family of ligand-gated ion channels.[2] Unlike other P2X receptors, it requires unusually high concentrations of its endogenous ligand, adenosine triphosphate (ATP), for activation—levels typically associated with cellular stress, damage, or chronic inflammation.[2][3]

Upon activation by extracellular ATP, P2X7R rapidly forms a non-selective cation channel, permitting the influx of Na+ and Ca2+ and the efflux of K+.[4][5] This initial ion flux triggers a cascade of downstream signaling events. With prolonged ATP exposure, the receptor can form a larger, non-selective pore capable of passing molecules up to 900 Da in size.[3] This dual-gating mechanism is central to its physiological and pathological roles.

The most well-characterized consequence of P2X7R activation is its pivotal role in the maturation and release of pro-inflammatory cytokines. The potassium efflux initiated by P2X7R is a critical signal for the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[6] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms, which are potent mediators of inflammation.[2][6]

Signaling Pathway Visualization

The following diagram illustrates the central role of P2X7R in initiating the inflammatory cascade.

Caption: P2X7R activation by ATP triggers ion flux, leading to NLRP3 inflammasome activation and IL-1β release.

The Imperative of Chirality in P2X7R Antagonism

Many small-molecule P2X7R antagonists do not compete directly with ATP at its binding site (the orthosteric site). Instead, they bind to a distinct, allosteric site located in a groove between adjacent subunits of the trimeric receptor.[3] This allosteric pocket is a highly structured, chiral environment. Consequently, the stereochemical configuration of an antagonist is paramount for achieving optimal binding affinity, selectivity, and potency.

The interaction between a chiral ligand and a chiral binding pocket is diastereomeric. The two enantiomers of a drug will form different complexes with the receptor, resulting in distinct binding energies. One enantiomer (the eutomer) will typically exhibit significantly higher affinity and, therefore, greater pharmacological activity than the other (the distomer).[7] In many cases, the distomer is inactive or may even contribute to off-target effects.

This principle is vividly illustrated in the development of P2X7R antagonists. For instance, structure-activity relationship (SAR) studies have repeatedly shown that a specific stereoisomer at a key position is required for potent antagonism.[8] This underscores the necessity of asymmetric synthesis to produce single-enantiomer drugs, maximizing therapeutic benefit while minimizing potential drawbacks. Chiral amines are fundamental building blocks for establishing these critical stereocenters.

Logic of Stereospecific Antagonism

The following diagram conceptualizes how the stereochemistry of a chiral amine intermediate dictates the fit of the final antagonist within the P2X7R allosteric site.

Caption: The stereochemistry of the chiral amine dictates the antagonist's fit and subsequent activity at the P2X7R.

Synthetic Strategies & Protocols: A Case Study

To illustrate the practical application of these principles, we will detail a representative synthesis of a potent P2X7R antagonist class: the (adamantan-1-yl)methylbenzamides. The core strategy involves the robust and well-established amide coupling reaction between a chiral amine and a substituted benzoic acid.

General Synthetic Workflow

The overall process can be broken down into three key stages: preparation of the acid component, preparation of the chiral amine, and the final amide coupling.

Caption: General workflow for the synthesis of P2X7R antagonists via amide coupling with a chiral amine.

Protocol 1: Synthesis of N-((1R)-1-(Adamantan-1-yl)ethyl)-2-chloro-5-(methylsulfonyl)benzamide

This protocol details the coupling of a commercially available or synthetically prepared chiral amine with a functionalized benzoic acid. The selection of the (R)-enantiomer of the amine is critical for achieving high potency.

A. Reagents and Materials

| Reagent | Supplier | Grade | Quantity |

| (1R)-1-(Adamantan-1-yl)ethan-1-amine | Commercial Source | >98% e.e. | 1.0 eq |

| 2-Chloro-5-(methylsulfonyl)benzoic acid | Commercial Source | >99% | 1.05 eq |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich | Synthesis Grade | 1.2 eq |

| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich | Synthesis Grade | 1.2 eq |

| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Anhydrous, >99.5% | 3.0 eq |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, >99.8% | As per scale |

| Saturated aq. NaHCO₃ | Lab Prepared | - | As needed |

| Brine | Lab Prepared | - | As needed |

| Anhydrous MgSO₄ | Sigma-Aldrich | - | As needed |

| Silica Gel | SiliCycle | 60 Å, 230-400 mesh | For chromatography |

B. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-(methylsulfonyl)benzoic acid (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the benzoic acid.

-

Activation: Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the HOBt active ester, which is crucial for efficient coupling and suppression of side reactions like racemization.

-

Amine Addition: In a separate flask, dissolve (1R)-1-(adamantan-1-yl)ethan-1-amine (1.0 eq) and DIPEA (3.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C (ice bath).

-

Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed from EDC and any HCl present if the amine starting material is a hydrochloride salt. Its steric hindrance prevents it from competing in the acylation reaction. Cooling to 0 °C helps to control the exotherm of the reaction and maintain stereochemical integrity.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The enantiomeric excess (e.e.) should be confirmed using a suitable chiral HPLC method.

Analytical Characterization and Data

Rigorous characterization is essential to validate the synthesis. The table below presents expected outcomes and key analytical parameters for the synthesized antagonist.

| Parameter | Expected Result / Method | Rationale |

| Yield | 75-90% | Reflects the efficiency of the amide coupling and purification. |

| ¹H NMR | Spectrum consistent with the proposed structure, showing characteristic adamantyl and aromatic protons. | Confirms the chemical structure and covalent bond formation. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ matches the observed value within ± 5 ppm. | Provides an accurate mass and confirms the elemental composition. |

| Chiral HPLC | >98% e.e. (Isocratic method with a chiral stationary phase, e.g., Chiralpak AD-H). | Verifies that the stereochemical integrity of the chiral amine was maintained. |

| P2X7R Antagonism (IC₅₀) | 1-20 nM (Determined by Ca²⁺ influx or YO-PRO-1 dye uptake assay).[9][10][11] | Quantifies the biological potency of the synthesized compound. |

Troubleshooting Common Synthetic Issues

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete activation of the carboxylic acid; Inactive coupling reagents; Poor quality amine. | Ensure all reagents are fresh and anhydrous. Increase the pre-activation time. Consider alternative coupling agents like HATU or T3P. |

| Racemization | Reaction temperature too high; Use of a racemization-prone coupling agent. | Maintain low temperatures (0 °C) during amine addition. HOBt is known to suppress racemization; ensure it is included. |

| Difficult Purification | Side product formation (e.g., N-acylurea from EDC). | Perform an acidic wash (e.g., 1M HCl) during work-up to remove the basic N-acylurea byproduct. Ensure complete consumption of starting materials. |

| No Reaction | Highly hindered amine or acid; Poor solubility of starting materials. | Switch to a more powerful coupling reagent (e.g., HATU). Use a different solvent system (e.g., DMF) and slightly elevated temperature (e.g., 40-50 °C). |

Conclusion

The strategic use of chiral amine intermediates is a cornerstone of modern synthetic approaches to potent and selective P2X7 receptor antagonists. The stereochemistry introduced by these building blocks is not a minor detail but a critical determinant of pharmacological activity, governing the precise molecular interactions within the receptor's allosteric binding site. The protocols and insights provided herein demonstrate that a rational, well-executed synthetic strategy, grounded in a firm understanding of reaction mechanisms and the principles of stereochemistry, enables the efficient production of these valuable therapeutic candidates. Rigorous purification and analytical validation are paramount to ensuring the quality and reliability of the final compounds for downstream biological evaluation.

References

-

Michel, A. D., et al. (2009). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology. Available at: [Link]

-

Adinolfi, E., et al. (2018). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. Purinergic Signalling. Available at: [Link]

-

Englezou, P. C., et al. (2015). Distinct signaling pathways of P2X7 receptors. ResearchGate. Available at: [Link]

-

Nuka, E., et al. (2018). ATP/P2X7 receptor signaling as a potential anti-inflammatory target of natural polyphenols. PLOS ONE. Available at: [Link]

-

Al-Gharaibeh, A., et al. (2023). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. Heliyon. Available at: [Link]

-

Karasawa, A., & Gouaux, E. (2017). Structural basis for subtype-specific inhibition of the P2X7 receptor. eLife. Available at: [Link]

-

Sardar, S., et al. (2024). Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases. Frontiers in Pharmacology. Available at: [Link]

-

Michel, A. D., et al. (2009). Mechanism of action of species-selective P2X7 receptor antagonists. ResearchGate. Available at: [Link]

-

Donnelly-Roberts, D. L., et al. (2009). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology. Available at: [Link]

-

Al-Aqtash, R., et al. (2022). Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism. Taylor & Francis Online. Available at: [Link]

-

Gicquel, M., et al. (2012). ZrCl4 as a New Catalyst for Ester Amidation: An Efficient Synthesis of h-P2X7R Antagonists. ChemInform. Available at: [Link]

-

Bhattacharya, A., et al. (2013). Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Pérez-Pérez, M. L., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry. Available at: [Link]

-

Kassi, E., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem. Available at: [Link]

-

Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

-

Young, A. R., et al. (2023). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Molecular Biosciences. Available at: [Link]

-

Donadio, E., et al. (2011). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. ResearchGate. Available at: [Link]

-

Sheng, R., et al. (2023). From lead to clinic: A review of the structural design of P2X7R antagonists. European Journal of Medicinal Chemistry. Available at: [Link]

-

Ghafir El Idrissi, I., et al. (2023). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Current Medicinal Chemistry. Available at: [Link]

-

Simon, R. C., & Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]

-

Ilardi, E. A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Available at: [Link]

-

Pérez-Pérez, M. L., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. PubMed. Available at: [Link]

-

Mako, Z., et al. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. Available at: [Link]

-

Patil, M., & Sarak, D. (2023). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology Annual Review. Available at: [Link]

Sources

- 1. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [edgccjournal.org]

- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]

- 6. Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

protecting group strategies for primary chiral amines in cross-coupling

Application Note: Preserving Chirality in Pd-Catalyzed Cross-Coupling of -Chiral Primary Amines

Executive Summary

The integration of

This guide details three distinct protecting group (PG) strategies designed to mask the amine functionality, preventing catalyst poisoning and stereochemical scrambling. We provide validated protocols for the Phthalimide (Phth) , 2,5-Dimethylpyrrole (DMP) , and Carbamate (Boc) strategies, including installation, coupling compatibility, and deprotection.

The Mechanistic Challenge: Why Chirality is Lost

To select the correct strategy, one must understand the failure modes. Racemization in

-

-Hydride Elimination (The Metal Pathway): If the amine possesses a free N-H, it can bind to Pd(II) to form a Pd-amido complex. If the metal is coordinatively unsaturated, it can abstract the

-

-Deprotonation (The Base Pathway): Cross-coupling often requires bases (e.g.,

Visualization: Racemization Pathways

Figure 1: Dual pathways for racemization of

Strategic Selection Guide

| Feature | Phthalimide (Phth) | 2,5-Dimethylpyrrole (DMP) | Carbamate (Boc) |

| Primary Mechanism | Removes N-H; Steric blocking. | Removes N-H; SP2 hybridization. | Electronic masking (Weak). |

| Base Stability | High (Stable to carbonates/phosphates). | Excellent (Stable to | Moderate (Labile to strong bases/heat). |

| Acid Stability | High. | Moderate (sensitive to strong acid). | Low (cleaved by TFA/HCl). |

| Atom Economy | Low (Large group). | Moderate. | High. |

| Deprotection | Hydrazine or Ethylenediamine. | Hydroxylamine ( | TFA or HCl. |

| Best For | Suzuki/Stille (Neutral/Basic). | Harsh basic conditions; Negishi. | Mild Suzuki (Room Temp).[2] |

Detailed Protocols

Strategy A: The "Fortress" – Phthalimide Protection

Rationale: Phthalimide is the "gold standard" for preventing

Protocol 1: Installation (Solvent-Free Thermal)

-

Mix: In a round-bottom flask, combine the primary chiral amine (1.0 equiv) and phthalic anhydride (1.05 equiv).

-

Heat: Heat the neat mixture to 140–160 °C (melt) for 1–4 hours.

-

Note: If the amine is volatile or sensitive, use toluene reflux with a Dean-Stark trap to remove water.

-

-

Workup: Cool to room temperature. Recrystallize from ethanol or perform flash chromatography (Hexane/EtOAc).

Protocol 2: Cross-Coupling (Suzuki-Miyaura Example)

Target: Coupling a Phth-protected

-

Prepare: In a reaction vial, add Phth-protected halide (1.0 equiv), Boronic acid (1.5 equiv), and Base (

, 3.0 equiv). -

Catalyst: Add

(5 mol%). The bidentate ligand is crucial to prevent -

Solvent: Add degassed 1,4-Dioxane/Water (4:1).

-

React: Heat to 80 °C for 12 hours.

-

QC Check: Check for racemization via Chiral HPLC. Phth-protected amines rarely racemize here due to the lack of acidic N-H protons.

Protocol 3: Deprotection (Ing-Manske Procedure)

-

Dissolve: Dissolve the coupled product in Ethanol (0.1 M).

-

Reagent: Add Hydrazine hydrate (3–5 equiv).

-

React: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.[2]

-

Workup: Cool, filter off the precipitate. Concentrate the filtrate.

-

Alternative: If hydrazine is incompatible with other functional groups, use Ethylenediamine (neat or in EtOH) at 50 °C.

-

Strategy B: The "Bunker" – 2,5-Dimethylpyrrole (DMP)

Rationale: When the cross-coupling requires strong bases (e.g.,

Protocol 1: Installation (Paal-Knorr)

-

Mix: Combine chiral amine (1.0 equiv) and 2,5-hexanedione (acetonylacetone) (1.2 equiv) in Toluene or Benzene.

-

Catalyst: Add catalytic

-TsOH (1 mol%). -

React: Reflux with a Dean-Stark trap for 12–24 hours.

-

Workup: Wash with

, dry, and concentrate. The DMP group is highly lipophilic; purification is easy on silica.

Protocol 2: Cross-Coupling (High-Base Compatibility)

Target: Buchwald-Hartwig N-arylation of a remote site.

-

Conditions: You can safely use

/ BINAP with -

Advantage: The DMP nitrogen has no lone pair available for Pd binding (it is part of the aromatic sextet), completely eliminating catalyst poisoning.

Protocol 3: Deprotection (The Critical Step)

Note: DMP removal is notoriously difficult without the correct protocol. Standard hydrolysis fails.

-

Mix: Dissolve the protected amine in Ethanol/Water (2:1).

-

Reagent: Add Hydroxylamine Hydrochloride (

) (10–20 equiv). -

Add Base: Add

(10 equiv) to buffer the pH (optional but recommended for sensitive substrates). -

Heat: Reflux for 24–48 hours.

-

Optimization: Use Microwave irradiation at 120 °C for 1–2 hours to drastically improve yield and reduce time.

-

-

Workup: The byproduct is 2,5-dimethyl-N-hydroxypyrrole. Filter and purify the free amine.[2][3]

Strategy C: The "Diplomat" – Boc Protection (Conditional)

Rationale: Boc is convenient but risky. It should only be used if the coupling conditions are mild (Room Temperature, Weak Base).

Protocol: "Safe" Suzuki Conditions for Boc-Amines

-

Ligand Selection: Use bulky, electron-rich ligands like SPhos or XPhos . These facilitate oxidative addition at lower temperatures, reducing the thermal energy available for racemization.

-

Base: Use

or -

Solvent: Use THF or Toluene (avoid DMF/DMSO which enhance basicity).

-

Temperature: Strictly maintain

°C.

Troubleshooting & Quality Control

Measuring Enantiomeric Excess (ee)

Never assume chirality is preserved. Always validate:

-

Derivatization: If the free amine is hard to resolve, convert it to a Mosher Amide using MTPA-Cl.

-

Analysis: Analyze via

NMR or HPLC. Diastereomeric peaks will be distinct.

Common Failure Modes

-

Problem: Low yield in Phth-deprotection.

-

Solution: The phthalhydrazide byproduct can trap the amine. Acidify with HCl to dissolve the amine, filter the solid, then basify the filtrate to extract.

-

-

Problem: Racemization of DMP-protected amine.

-

Cause: Acid-catalyzed enolization during installation (Paal-Knorr).

-

Solution: Use neutral alumina instead of

-TsOH or lower the temperature.

-

References

-

Mechanism of Racemization

-

Phthalimide Strategy

-

Davies, H. M. L., et al. "N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization." Organic Letters, 2023. Link

-

-

2,5-Dimethylpyrrole Protocol

-

Boc/Amide Inversion Issues

-

Crudden, C. M., et al. "Stereospecific Suzuki-Miyaura coupling of chiral

-(acylamino)benzylboronic esters with inversion of configuration." Journal of the American Chemical Society, 2010. Link

-

-

General Cross-Coupling Reviews

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Troubleshooting & Optimization

preventing racemization of (S)-1-(4-bromophenyl)propan-1-amine during workup

Topic: Preventing Racemization of (S)-1-(4-bromophenyl)propan-1-amine

Case ID: CIA-BrPPA-001 Status: Open Priority: Critical (Enantiopurity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

You are working with (S)-1-(4-bromophenyl)propan-1-amine .[1][2] This is a chiral benzylic amine .[3] Its structural features dictate its handling requirements:

-

The Benzylic Position: The chiral center is directly attached to an aromatic ring. The C-H bond at this position is significantly more acidic (pKa ~40-41) than a standard alkyl amine due to resonance stabilization of the resulting carbanion by the phenyl ring.

-

The 4-Bromo Substituent: This is a critical risk factor. The bromine atom exerts an electron-withdrawing inductive effect (-I) . This pulls electron density away from the benzylic carbon, further stabilizing the carbanion intermediate and lowering the energy barrier for deprotonation.

-

Result: This molecule is highly susceptible to base-catalyzed racemization , significantly more so than unsubstituted 1-phenylpropan-1-amine.

The Mechanism of Failure

To prevent racemization, you must understand how it occurs. It is rarely random; it is driven by specific chemical events during workup.

Visualizing the Threat: Base-Catalyzed Racemization

The following diagram illustrates the pathway where a base (B:) removes the benzylic proton, creating a planar intermediate that destroys stereochemical information.

Figure 1: Mechanism of base-catalyzed racemization. The planar carbanion intermediate allows reprotonation from either side, leading to a racemic mixture.[4]

Troubleshooting Guide (Q&A)